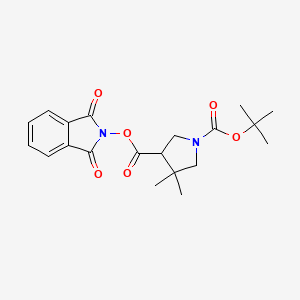
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an isoindoline-1,3-dione moiety, and a dimethylpyrrolidine dicarboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate typically involves multi-step reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate has diverse applications in scientific research:
作用机制
The mechanism of action of 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
属性
分子式 |
C20H24N2O6 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-19(2,3)27-18(26)21-10-14(20(4,5)11-21)17(25)28-22-15(23)12-8-6-7-9-13(12)16(22)24/h6-9,14H,10-11H2,1-5H3 |
InChI 键 |
YXQKPEMSNSMUKB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


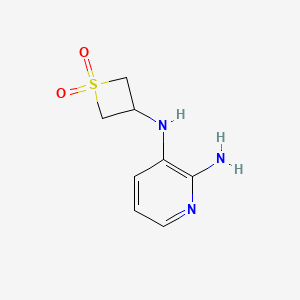
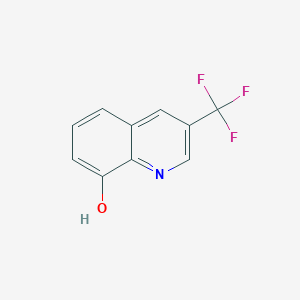
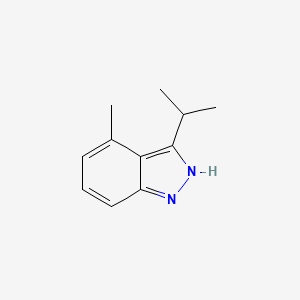
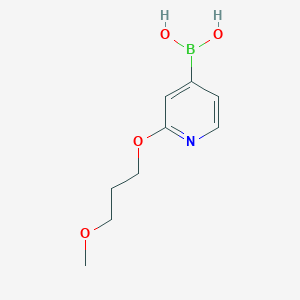

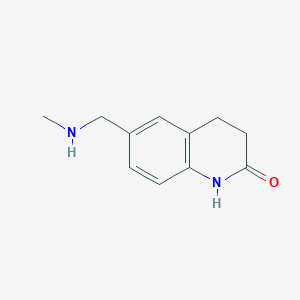
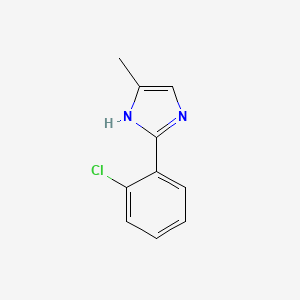
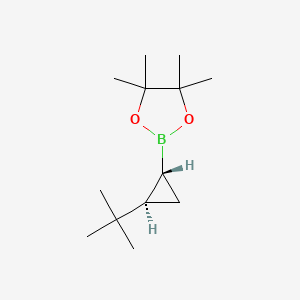
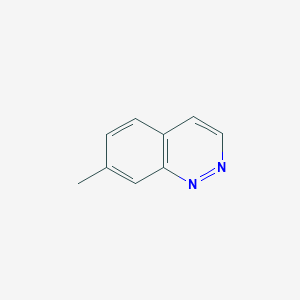
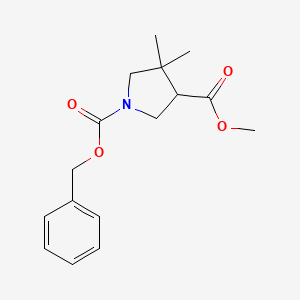
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
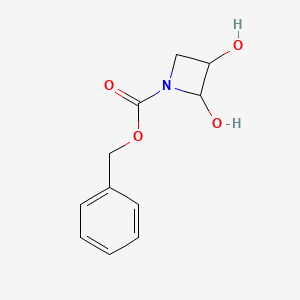
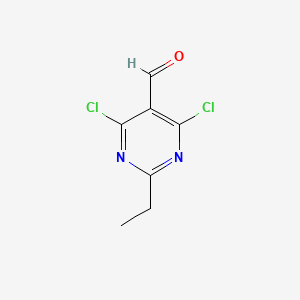
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
